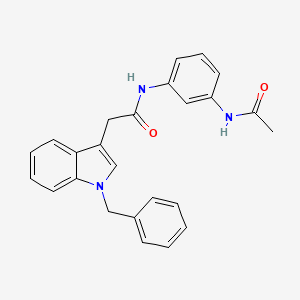

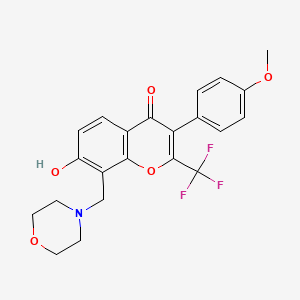

![molecular formula C23H24N4O3 B2490511 5-(呋喃-2-基)-N-((4-(1-甲基-1H-苯并[d]咪唑-2-基)环己基)甲基)异恶唑-3-甲酰胺 CAS No. 1206987-60-1](/img/structure/B2490511.png)

5-(呋喃-2-基)-N-((4-(1-甲基-1H-苯并[d]咪唑-2-基)环己基)甲基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals with a complex structure incorporating furan, benzimidazole, isoxazole, and carboxamide groups. These structural elements suggest potential biological activity, given the pharmacological relevance of each component. Studies on similar compounds have explored various synthetic routes, molecular structures, and potential applications, indicating the significance of such molecules in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step reactions, including nitration, reduction, condensation, and cyclization processes. For example, El’chaninov and Aleksandrov (2017) described the synthesis of furan-carboxamide derivatives through reactions involving nitro-benzimidazoles, furan-2-carbonyl chloride, and subsequent cyclization steps (El’chaninov & Aleksandrov, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal intricate details about the arrangement of atoms and functional groups, providing insights into the compound's reactivity and properties. The work of Briant et al. (1995) on the crystal structure of an imidazole-carboxamide derivative exemplifies the application of X-ray crystallography in determining molecular configurations (Briant, Jones, & Shaw, 1995).

科学研究应用

a. 抗癌剂: 咪唑类化合物已被研究作为潜在的抗癌剂。研究人员可以探索该化合物对癌细胞系的影響,评估其细胞毒性,并研究其作用机制。 例如,具有类似结构的化合物已显示出对人前列腺癌细胞有希望的活性 .

b. 抗炎特性: 咪唑类化合物通常表现出抗炎作用。研究该化合物是否调节炎症通路,可能会导致新型抗炎药物的出现。

c. 抗菌活性: 咪唑类化合物以其抗菌特性而闻名。研究人员可以评估该化合物对细菌、真菌或寄生虫的有效性。

光学材料

鉴于呋喃和苯并咪唑部分,该化合物可能具有有趣的光学性质:

a. 荧光染料: 探索其作为太阳能电池或其他光学应用的荧光染料的潜力。

b. 发光材料: 研究它是否可以掺入发光材料中。

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3987–4001. Link X-MOL. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole derivatives. Link New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl)oxindole-2-yl)phenyl)methanones as potential anticancer agents: design, synthesis, biological evaluation and tubulin polymerization inhibition. (2018). MedChemComm, 9(2), 292–300. Link

作用机制

Target of Action

The primary targets of the compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways due to the presence of the imidazole ring, which is a common structural motif in many biologically active molecules . The specific pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

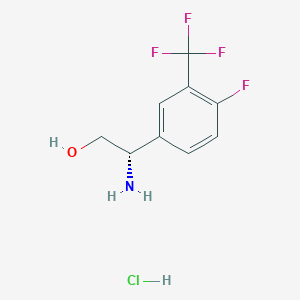

The compound was synthesized via a sequential reaction starting from 4-bromo-1-fluoro-2-nitrobenzene , suggesting that it may have certain chemical properties that could influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. It is known that certain imidazole derivatives have shown significant activity against human prostate cancer cell line du-145 , suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of imidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound may be stable in a variety of environments.

属性

IUPAC Name |

5-(furan-2-yl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-27-19-6-3-2-5-17(19)25-22(27)16-10-8-15(9-11-16)14-24-23(28)18-13-21(30-26-18)20-7-4-12-29-20/h2-7,12-13,15-16H,8-11,14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLQYXEEFMRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

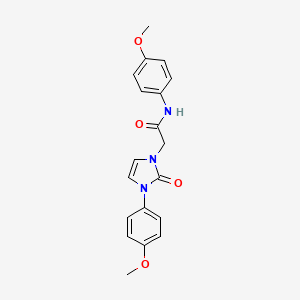

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

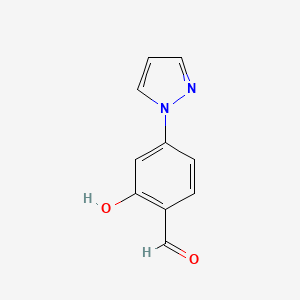

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)